N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide
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Overview
Description
N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE is a complex organic compound that features multiple functional groups, including a triazole ring, a phenyl group, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzaldehyde, 4-iodo-2-methylaniline, and various triazole derivatives. The reaction conditions may involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imine group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
- **N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-FLUORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE lies in its specific combination of functional groups and the resulting chemical properties. This compound may exhibit unique reactivity, biological activity, or material properties compared to its analogs.
Properties
Molecular Formula |
C26H24ClIN6O2S |
---|---|
Molecular Weight |
646.9 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C26H24ClIN6O2S/c1-16-12-20(28)9-10-22(16)29-15-24-31-33-26(34(24)21-6-4-3-5-7-21)37-17(2)25(36)32-30-14-18-13-19(27)8-11-23(18)35/h3-14,17,29,35H,15H2,1-2H3,(H,32,36)/b30-14+ |
InChI Key |
VHZIGKOGRUYOLU-AMVVHIIESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=C(C=CC(=C4)Cl)O |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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